Methyl 2,2-diethoxyacetimidate

Description

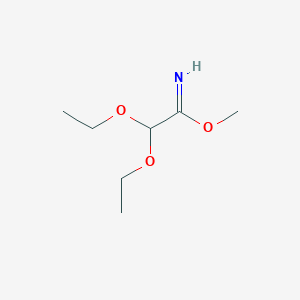

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-diethoxyethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(8)9-3/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOUABZEDZDJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=N)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591421 | |

| Record name | Methyl 2,2-diethoxyethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76742-48-8 | |

| Record name | Methyl 2,2-diethoxyethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2-diethoxyethanecarboximidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2,2-diethoxyacetimidate" CAS number and chemical structure

An In-Depth Technical Guide to Methyl 2,2-diethoxyacetimidate

Introduction

This compound is a versatile organic compound that serves as a valuable intermediate in synthetic chemistry.[1] Characterized by the presence of both an imidate and an acetal functional group, it offers unique reactivity that makes it a useful building block for more complex molecules, including those with potential biological activity.[1] Its structure, containing two ethoxy groups, also imparts a degree of hydrophobicity which can be a strategic element in the design of novel chemical entities.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its applications, and essential safety information.

Chapter 1: Compound Identification and Chemical Structure

Precise identification is the cornerstone of chemical research and development. This compound is cataloged under a specific CAS Registry Number, ensuring its unambiguous identification in literature and commerce.

-

Synonyms : 2,2-Diethoxy-ethanimidic acid methyl ester, Methyl diethoxyacetimidate, 2,2-Diethoxyacetimidic acid methyl ester[1][2][3]

-

IUPAC Name : methyl 2,2-diethoxyethanimidate[2]

-

SMILES : CCOC(C(=N)OC)OCC[1]

The structure features a central carbon atom protected as a diethyl acetal. This same carbon is attached to an imidate functional group, specifically a methyl imidate. This combination of functional groups dictates its reactivity and synthetic utility.

Chapter 2: Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, including reaction conditions and purification strategies. The data below, some of which are predicted through computational models, provide a baseline for laboratory work.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 159.0 ± 50.0 °C (at 760 mmHg, Predicted) | [1][3] |

| Density | 1.01 ± 0.1 g/cm³ (at 20 °C, Predicted) | [1][3] |

| Solubility | Sparingly soluble (19 g/L at 25 °C, Predicted) | [1] |

| pKa | 6.78 ± 0.70 (Predicted) | [3] |

| Refractive Index | 1.422 (Predicted) | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4] |

Properties predicted using Advanced Chemistry Development (ACD/Labs) Software as noted in the source.[1]

Chapter 3: Synthesis of this compound

Reaction Principle: The Pinner Reaction

The synthesis of this compound from a nitrile precursor is a classic example of the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol. In this specific synthesis, diethoxyacetonitrile serves as the nitrile component and sodium methoxide in methanol acts as the source for the methoxy group and the reaction medium. The reaction proceeds via nucleophilic attack of the methanol on the nitrile carbon, activated by the sodium methoxide base, to form the methyl imidate product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of imidates from nitriles.[3] The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Materials:

-

Diethoxyacetonitrile

-

Methanol (anhydrous)

-

Sodium methoxide

-

Solid carbon dioxide (dry ice)

-

Diethyl ether

-

Ammonium chloride (for subsequent reaction if desired)[3]

Step-by-Step Procedure:

-

Reaction Setup: To a solution of anhydrous methanol, add a catalytic amount of sodium methoxide (e.g., 0.09 g, 1.6 mmol for a 15.5 mmol scale reaction).[3] The entire system must be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the sodium methoxide.

-

Causality: Sodium methoxide is a strong base that deprotonates methanol to form the methoxide ion, a potent nucleophile required for the attack on the nitrile carbon. Anhydrous conditions are critical as water would consume the base.

-

-

Addition of Nitrile: Cool the methanolic sodium methoxide solution to 0 °C using an ice bath. Slowly add diethoxyacetonitrile (e.g., 2.00 g, 15.5 mmol) to the solution.[3]

-

Causality: The reaction is exothermic. Cooling to 0 °C controls the reaction rate, preventing potential side reactions and ensuring safety.

-

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 4 hours, then allow it to warm to room temperature.[3] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by taking small aliquots for 1H NMR analysis to observe the disappearance of the nitrile starting material.

-

Work-up and Neutralization: Upon completion, carefully add solid carbon dioxide (dry ice) to the mixture.[3] This will neutralize the excess sodium methoxide, forming sodium methyl carbonate.

-

Causality: This is a gentle method of neutralization that avoids the use of aqueous acids, which could potentially hydrolyze the desired imidate or the acetal.

-

-

Isolation and Purification: Evaporate most of the methanol under reduced pressure. Add diethyl ether to the residue, which will cause the inorganic salts (like sodium carbonate) to precipitate.[3] Filter the mixture to remove the solids.

-

Causality: Diethyl ether is chosen for its ability to dissolve the organic product while being a poor solvent for the inorganic byproducts, enabling a straightforward separation.

-

-

Final Product: Concentrate the filtrate under vacuum to yield this compound as a colorless oil.[3] The product is often of sufficient purity (e.g., 99% yield) to be used in subsequent steps without further purification.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chapter 4: Reactivity and Applications in Organic Synthesis

Chemical Reactivity

This compound is a bifunctional compound. The reactivity of both the imidate and acetal groups can be leveraged in synthesis.

-

Imidate Group : The C=N double bond of the imidate is susceptible to nucleophilic attack. This functionality is often used as a precursor to amidines, which are important pharmacophores in medicinal chemistry. For example, treatment with ammonium chloride can convert the imidate into the corresponding amidine hydrochloride.[3] The imidate can also be hydrolyzed under acidic or basic conditions back to the parent ester.[1]

-

Acetal Group : The diethyl acetal serves as a protecting group for a carbonyl functionality. Under controlled acidic conditions, it can be hydrolyzed to reveal an aldehyde, providing a pathway to other classes of compounds.

Role as a Synthetic Intermediate

This compound is primarily valuable as an intermediate for constructing more elaborate molecular architectures.[1]

-

Precursor to Biologically Active Molecules : The reactive functional groups allow for a range of chemical transformations, making it a useful precursor in the synthesis of biologically active molecules where the resulting amidine or other derived moiety may be critical for the final compound's properties.[1]

-

Drug Design and Hydrophobicity : The presence of two ethoxy groups makes the molecule relatively hydrophobic.[1] In drug design, modulating lipophilicity is a key strategy for optimizing pharmacokinetic properties like absorption and distribution. Incorporating fragments from this molecule can be a tool for achieving a desired lipophilicity profile. The methyl group itself can also play a significant role in modulating physicochemical and pharmacokinetic properties of a drug molecule.[5]

Logical Workflow for Application

Caption: Potential synthetic pathways using this compound.

Chapter 5: Safety and Handling

Working with any chemical intermediate requires a thorough understanding of its potential hazards. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Classification: The compound is classified with several hazards, indicating the need for careful handling.[1][3]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

Precautionary Measures and Handling:

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.[6][7]

-

Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Do not eat, drink, or smoke when using this product.[6][7] Wash hands and any exposed skin thoroughly after handling.[6][7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] The recommended storage is under an inert atmosphere at 2-8°C.[3][4]

-

First Aid :

-

If on Skin : Wash off with plenty of soap and water. If irritation occurs, get medical help.[6]

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[6]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

Conclusion

This compound is a synthetically useful building block with well-defined properties and reactivity. Its preparation via the Pinner reaction is straightforward, yielding a versatile intermediate for the construction of more complex chemical structures relevant to the pharmaceutical and materials science industries. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]

- 2. americanelements.com [americanelements.com]

- 3. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]

- 4. 76742-48-8|this compound|BLD Pharm [bldpharm.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 2,2-diethoxyacetimidate

Introduction: Understanding the Role and Reactivity of Methyl 2,2-diethoxyacetimidate

This compound (CAS No. 76742-48-8) is a versatile organic compound characterized by the presence of three key functional groups: an imidate, an ester, and two ethoxy groups.[1] This unique structural combination makes it a valuable intermediate in synthetic organic chemistry.[1] Its primary application lies in serving as a building block for more complex molecules, particularly in the synthesis of biologically active compounds and novel organic materials where its reactive functionalities can be strategically transformed.[1] The methyl group, in particular, can play a significant role in modulating the physicochemical and pharmacokinetic properties of a final drug product, making intermediates like this crucial in lead compound optimization.[2]

The inherent reactivity of its functional groups, however, dictates its stability profile. The ester group is susceptible to hydrolysis, while the imidate moiety can participate in reactions involving nucleophilic attack.[1] A thorough understanding of these characteristics is paramount for researchers and drug development professionals to ensure the compound's integrity, leading to reproducible experimental outcomes and the successful synthesis of target molecules. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its proper storage and handling.

Chemical Stability and Degradation Pathways

The stability of this compound is not absolute; it is contingent upon its environment. The product is generally considered chemically stable under standard ambient conditions (room temperature) if stored correctly, but specific factors can trigger degradation.

Key Factors Influencing Stability

-

Moisture (Hydrolysis): The most significant factor affecting the compound's stability is the presence of water. The ester functional group is reactive and can undergo hydrolysis under either acidic or basic conditions, which cleaves the methyl ester to yield the parent carboxylic acid, 2,2-diethoxyacetimidic acid.[1] This is a critical consideration, as even atmospheric moisture can be sufficient to initiate this degradation pathway.

-

pH: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic environments will catalyze the breakdown of the ester linkage.[1] Therefore, contact with acidic or basic reagents, surfaces, or solutions should be strictly avoided during storage and handling.

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation. While stable at room temperature if properly sealed, prolonged exposure to heat or warming should be avoided. Several suppliers explicitly recommend refrigerated storage.[3][4]

-

Oxidizing Agents: The compound may react violently with strong oxidizing agents. Contact with such materials poses a significant safety hazard and will compromise the chemical's integrity.

Primary Degradation Pathway: Hydrolysis

The principal degradation route for this compound is the hydrolysis of the methyl ester group. This reaction breaks the C-O bond of the ester, adding a molecule of water to form methanol and the corresponding carboxylic acid. This process can be catalyzed by both acid and base.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets and supplier information.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to moisture, heat, and incompatible substances.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C [3][4] | To slow down potential degradation kinetics. Avoid freezing unless specified by the supplier. |

| Atmosphere | Inert Gas (Nitrogen or Argon) [4] | To displace atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Container | Tightly sealed/closed container.[5][6] | To prevent ingress of atmospheric moisture and contamination. |

| Location | Dry, cool, and well-ventilated area.[5][7] | To maintain temperature stability and prevent accumulation of flammable vapors. |

| Incompatibles | Store away from strong oxidizing agents, acids, and bases.[7] | To prevent hazardous reactions and catalytic degradation. |

Safe Handling Procedures

As a flammable liquid that can cause skin, eye, and respiratory irritation, appropriate safety measures must be employed.[1]

-

Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[8]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Dispensing: When transferring, do so carefully to avoid spills. For larger quantities, ensure containers and receiving equipment are properly grounded and bonded.[6]

-

Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations.[6][7]

Experimental Protocol: Hydrolytic Stability Assessment

To ensure experimental reproducibility, it is prudent to validate the stability of a given batch of this compound under your specific experimental conditions. This protocol provides a self-validating framework for assessing hydrolytic stability.

Objective: To determine the rate of degradation of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Buffer solutions (e.g., pH 4, pH 7, pH 9)

-

HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in acetonitrile (e.g., 10 mg/mL).

-

Working Solution Preparation: In separate vials, dilute the stock solution into each buffer (pH 4, 7, 9) to a final concentration suitable for analysis (e.g., 100 µg/mL). Prepare a control sample in pure acetonitrile.

-

Time-Point Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the analytical system to establish the initial concentration.

-

Incubation: Store the vials at a controlled temperature (e.g., room temperature or 40°C).

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each vial and analyze it.

-

Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of remaining this compound against time for each pH condition. This will reveal the conditions under which the compound is least stable.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its chemical purity and integrity. Its primary vulnerability is hydrolytic degradation, a process accelerated by moisture, non-neutral pH, and elevated temperatures. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, refrigerated storage (2-8°C) under an inert atmosphere in a tightly sealed container—researchers can effectively preserve the compound's stability. Furthermore, performing self-validating experiments, such as the hydrolytic stability screen, provides an additional layer of confidence and ensures the reliability of experimental outcomes in drug discovery and development workflows.

References

- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 76742-48-8|this compound|BLD Pharm [bldpharm.com]

- 4. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cpachem.com [cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 2,2-diethoxyacetimidate in Common Organic Solvents

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2,2-diethoxyacetimidate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of its solubility, offers predictive insights, and provides a detailed experimental protocol for precise solubility determination.

Introduction: The Significance of Solubility in Synthesis

This compound (CAS No. 76742-48-8) is a versatile organic compound featuring imidate, ester, and ether functionalities.[1][2] Its utility as a building block in the synthesis of more complex molecules, including potentially biologically active compounds, is significant.[1] Understanding the solubility of this intermediate is paramount for reaction design, optimization of reaction conditions, product purification, and formulation. This guide aims to provide a foundational understanding of its solubility profile in a range of common organic solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Profile of this compound:

-

Polar Functional Groups: The presence of a nitrogen atom in the imidate group and oxygen atoms in the ester and two ether linkages introduces polarity to the molecule through dipole moments. These sites are capable of acting as hydrogen bond acceptors.

-

Nonpolar Moieties: The methyl and ethyl groups contribute to the nonpolar character of the molecule.

-

Overall Polarity: The combination of polar functional groups and nonpolar alkyl chains suggests that this compound is a moderately polar compound. The two ethoxy groups also contribute to a degree of hydrophobicity.[1]

Based on this structure, it is anticipated that this compound will exhibit favorable solubility in a range of polar aprotic and some polar protic solvents. Its solubility is expected to be lower in highly nonpolar solvents and potentially limited in highly polar, protic solvents like water, where it is described as sparingly soluble (19 g/L, calculated).[1]

Estimated Solubility Profile of this compound

| Solvent Class | Solvent Examples | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low to Insoluble | The significant difference in polarity between the nonpolar solvent and the moderately polar solute will hinder dissolution. |

| Slightly Polar | Toluene, Diethyl Ether | Sparingly Soluble to Soluble | Diethyl ether, with its ether linkage, may show some affinity. Toluene's aromatic ring can induce some dipole interactions. In synthesis, ether has been used as a solvent for this compound after its formation.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents possess significant dipole moments and can effectively solvate the polar regions of the molecule without the competing hydrogen bonding of protic solvents. |

| Polar Protic | Methanol, Ethanol | Soluble | These alcohols can engage in hydrogen bonding with the solute and their alkyl chains are compatible with its nonpolar regions. Methanol is used as a solvent in the synthesis of this compound.[4] |

| Highly Polar Protic | Water | Sparingly Soluble | As a highly polar, protic solvent with a strong hydrogen-bonding network, water is less likely to effectively solvate the nonpolar portions of the molecule. A calculated solubility of 19 g/L has been reported.[1] |

Disclaimer: The solubility predictions in this table are estimations based on chemical principles. For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their solvent systems of interest, the following detailed experimental protocol is provided. This method is a standard approach for determining the solubility of a solid in a liquid.[3][5][6]

Materials and Equipment:

-

This compound (solid or oil)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture using a magnetic stirrer or vortex mixer for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic agitation. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weigh the vial containing the dried residue. The mass of the residue corresponds to the amount of dissolved this compound.

-

Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical method such as HPLC, GC, or UV-Vis spectroscopy. This often involves diluting an aliquot of the filtered solution to a concentration within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

-

Gravimetric Method: Solubility (g/L) = (Mass of residue (g) / Volume of solvent used for dilution (L))

-

Analytical Method: Use the concentration obtained from the calibration curve.

-

-

Self-Validating System:

-

Mass Balance: Compare the initial mass of the compound with the sum of the undissolved solid and the dissolved amount to check for significant errors.

-

Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at equilibrium.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents, grounded in the principles of molecular polarity. While a definitive, experimentally derived dataset is not yet widely available, the provided theoretical analysis and estimated solubility profile offer valuable guidance for initial experimental design. The detailed, self-validating experimental protocol presented herein equips researchers with a robust methodology to determine precise solubility data, thereby facilitating more efficient and effective chemical synthesis and process development.

References

- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]

- 2. americanelements.com [americanelements.com]

- 3. chem.ws [chem.ws]

- 4. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. saltise.ca [saltise.ca]

An In-Depth Technical Guide to Methyl 2,2-diethoxyacetimidate: Physical Properties and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-diethoxyacetimidate (CAS No. 76742-48-8) is a versatile organic compound that serves as a valuable intermediate in various synthetic pathways.[1] Its unique structure, featuring both an imidate and an acetal functional group, makes it a reactive building block for the synthesis of more complex molecules, including those with potential biological activity.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed safety information to ensure its proper handling and use in a laboratory setting. A thorough understanding of these characteristics is paramount for designing safe and effective experimental protocols.

Chemical Structure and Properties

This compound, also known as 2,2-diethoxy-ethanimidic acid methyl ester, possesses a molecular formula of C7H15NO3.[1][2] The presence of two ethoxy groups contributes to its relatively hydrophobic nature, which can influence its solubility and reactivity in different solvent systems.[1] The imidate functional group is susceptible to nucleophilic attack, while the ester can undergo hydrolysis under acidic or basic conditions.[1] These reactive sites are key to its utility in organic synthesis.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted based on computational models.[1]

| Property | Value | Source |

| CAS Number | 76742-48-8 | [1][2] |

| Molecular Formula | C7H15NO3 | [1][2] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 159.0 ± 50.0 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Flash Point | 50.0 ± 30.1 °C (Predicted) | [1][2] |

| Solubility | Sparingly soluble in water (19 g/L at 25 °C, Calculated) | [1] |

| pKa | 6.78 ± 0.70 (Predicted) | [3] |

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] Therefore, appropriate safety precautions must be taken during its handling and use.

Hazard Identification and Classification

-

GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the necessary PPE. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate, a respirator may be necessary.

Safe Handling Protocol

The following step-by-step protocol outlines the essential procedures for the safe handling of this compound:

Caption: Experimental workflow for safe handling.

-

Preparation:

-

Conduct a thorough risk assessment for the planned experiment.

-

Ensure a chemical fume hood is available and functioning correctly.

-

Gather all necessary personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

-

Handling:

-

Perform all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[5]

-

Avoid breathing vapors or mists.

-

Prevent contact with skin and eyes. In case of contact, follow the first-aid measures outlined below.

-

Keep the compound away from open flames, sparks, and other sources of ignition as it is a combustible liquid.

-

-

Storage and Disposal:

First-Aid Measures

In the event of exposure, immediate action is crucial. The following first-aid measures should be taken:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[4][8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Specific Hazards: The compound is a combustible liquid. Vapors may form explosive mixtures with air.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Toxicological and Ecological Information

Conclusion

This compound is a valuable reagent in organic synthesis, but its handling requires a thorough understanding of its physical properties and potential hazards. By adhering to the safety protocols outlined in this guide, researchers can minimize risks and utilize this compound effectively in their work. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use and conduct a thorough risk assessment for any new experimental procedure.

References

- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]

- 2. americanelements.com [americanelements.com]

- 3. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 76742-48-8|this compound|BLD Pharm [bldpharm.com]

- 8. images.thdstatic.com [images.thdstatic.com]

- 9. fishersci.com [fishersci.com]

The Versatile Intermediate: A Technical Guide to Methyl 2,2-diethoxyacetimidate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2-diethoxyacetimidate, a seemingly unassuming molecule, holds significant potential as a versatile building block in the synthesis of complex organic scaffolds, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents. This technical guide provides an in-depth exploration of its synthesis, key chemical properties, and notable applications, offering field-proven insights for its effective utilization in research and drug development.

Core Properties and Structural Features

This compound (CAS No. 76742-48-8) is an organic compound featuring both an imidate and a diet acetal functional group.[1] This unique combination of reactive sites is the foundation of its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76742-48-8 | [1] |

| Molecular Formula | C₇H₁₅NO₃ | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | Colorless oil (predicted) | General chemical knowledge |

| Boiling Point | ~194-196 °C (predicted) | General chemical knowledge |

The imidate moiety, with its carbon-nitrogen double bond, is susceptible to nucleophilic attack, while the ester group can undergo hydrolysis or amidation. The diethoxyacetal group provides a masked aldehyde functionality, which can be revealed under specific acidic conditions. This dual reactivity allows for a stepwise and controlled construction of molecular complexity.

Synthesis of this compound: The Pinner Reaction

The most common and efficient method for the synthesis of this compound is through a variation of the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol. In this specific case, diethoxyacetonitrile reacts with methanol in the presence of a strong acid, typically anhydrous hydrogen chloride.

Mechanistic Insights

The Pinner reaction proceeds through the initial protonation of the nitrile nitrogen by the strong acid, which activates the nitrile carbon towards nucleophilic attack by the alcohol (methanol). The resulting intermediate then undergoes tautomerization and subsequent protonation to form the stable imidate salt, which upon neutralization yields the free imidate, this compound.

Experimental Protocol: A General Procedure

Materials:

-

Diethoxyacetonitrile

-

Anhydrous Methanol

-

Anhydrous Hydrogen Chloride (gas or a solution in an anhydrous solvent)

-

Anhydrous diethyl ether

-

A suitable reaction vessel equipped with a drying tube and a magnetic stirrer

Procedure:

-

Dissolve diethoxyacetonitrile in an excess of anhydrous methanol in the reaction vessel and cool the mixture in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution, or add a solution of HCl in an anhydrous solvent dropwise, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess solvent and HCl are typically removed under reduced pressure.

-

The resulting crude product, often the hydrochloride salt of the imidate, is then neutralized. This can be achieved by carefully adding a base (e.g., a solution of sodium methoxide in methanol, followed by filtration of the resulting sodium chloride) or by partitioning between an organic solvent and a mild aqueous base.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Applications in the Synthesis of Bioactive Heterocycles

The true value of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems, which are prevalent in medicinal chemistry. Its reaction with binucleophiles is a powerful strategy for constructing five- and six-membered rings.

Synthesis of Pyrimidines

Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are found in numerous approved drugs. This compound can react with 1,3-dicarbonyl compounds or their equivalents in the presence of a nitrogen source, such as ammonia or an amidine, to form substituted pyrimidines.[2][3][4] The diethoxyacetal moiety can be hydrolyzed in situ to an aldehyde, which then participates in the condensation reaction.

Synthesis of Imidazoles

Imidazoles are another important class of heterocycles found in many biologically active compounds. The reaction of this compound with α-amino ketones or their equivalents provides a direct route to substituted imidazoles.[5][6][7] In this reaction, the imidate serves as a one-carbon synthon, providing the C2 position of the imidazole ring.

Potential in Agrochemicals

Beyond pharmaceuticals, intermediates like this compound have potential applications in the synthesis of agrochemicals, such as herbicides and pesticides.[8][9][10] The heterocyclic scaffolds derived from this reagent are also found in various active ingredients used in crop protection.

Key Publications and Further Reading

While a comprehensive review specifically dedicated to this compound is not prominent in the literature, its chemistry is well-grounded in the broader context of imidate and acetal chemistry. Researchers interested in this compound should refer to foundational texts and reviews on the Pinner reaction and the synthesis of heterocyclic compounds. Key publications demonstrating the utility of related acetimidates in the synthesis of complex molecules provide valuable analogous information.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique combination of an imidate and a masked aldehyde functionality allows for the efficient construction of a variety of important heterocyclic scaffolds. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of its reactivity and synthetic applications can unlock new avenues for the creation of novel and potent bioactive molecules. The continued exploration of its reaction scope is likely to further solidify its position as a key building block in the synthetic chemist's toolbox.

References

- 1. 76742-48-8|this compound|BLD Pharm [bldpharm.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Pyrimidine synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. echemi.com [echemi.com]

- 9. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Theoretical and Molecular Modeling of Methyl 2,2-diethoxyacetimidate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the computational study of Methyl 2,2-diethoxyacetimidate. Moving beyond a simple recitation of methods, this guide explains the causality behind methodological choices, establishing a self-validating workflow from initial structure generation to the prediction of dynamic properties. Every step is grounded in established computational chemistry principles to ensure scientific integrity and reproducibility.

Introduction: The "Why" and "How" of Modeling this compound

This compound is an organic compound featuring an imidate functional group and diethoxy acetal protection.[1] Its structure presents several points of interest for computational analysis: multiple rotatable bonds suggesting conformational flexibility, and a combination of nitrogen and oxygen atoms that dictate its electronic landscape, reactivity, and potential for intermolecular interactions.[1][2]

Computational chemistry and molecular modeling provide a powerful lens to investigate such molecules at a level of detail inaccessible to many experimental techniques alone.[3][4] By applying first-principles quantum mechanics and classical physics models, we can reliably predict molecular geometries, electronic properties, vibrational spectra, and dynamic behavior, offering critical insights for applications ranging from reaction mechanism studies to rational drug design.[4][5]

This guide outlines a comprehensive, multi-stage workflow designed to build a complete in-silico picture of this compound.

Caption: Overall computational workflow for this compound.

Section 1: Quantum Mechanical (QM) Analysis for Structure and Electronic Properties

The foundation of understanding any molecule lies in its electronic structure. For this, we turn to quantum mechanics, specifically Density Functional Theory (DFT), which offers an optimal balance of computational accuracy and efficiency for organic molecules.[3][6][7]

Geometry Optimization: Finding the Most Stable Structure

The first critical step is to determine the molecule's lowest-energy three-dimensional structure.[8][9] An incorrect starting geometry will invalidate all subsequent calculations.

Causality of Method Selection:

-

Theory: Density Functional Theory (DFT) is chosen over simpler methods like molecular mechanics for its explicit treatment of electrons, providing high accuracy for geometry and electronic properties.[4] It is more computationally feasible than higher-level wave function-based methods for routine calculations.[6]

-

Functional: The B3LYP functional is a robust choice for general-purpose organic chemistry.[10] It is a hybrid functional that includes a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error found in simpler functionals, leading to more accurate descriptions of electronic structure.[11] For systems with significant non-covalent interactions, a functional from the M06 family or the addition of an empirical dispersion correction (e.g., B3LYP-D3) would be advisable.[11]

-

Basis Set: The 6-31G(d,p) basis set provides a good starting point. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are essential for describing the anisotropic nature of electron density in chemical bonds and are crucial for accurate geometry predictions.[10]

Experimental Protocol: DFT Geometry Optimization

-

Initial Structure Generation: Draw the 2D structure of this compound and convert it to an initial 3D structure using software like Avogadro or ChemDraw. Perform a preliminary geometry cleanup using a universal force field (UFF) or MMFF94.

-

Input File Preparation (Gaussian Example):

-

Execution: Submit the input file to a computational chemistry package like Gaussian, ORCA, or NWChem.[3]

-

Convergence Check: Monitor the calculation to ensure it converges successfully. This is typically indicated by a message like "Optimization completed" in the output file.

Frequency Calculation: Validation and Vibrational Analysis

A converged geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is mandatory to validate the result.[12][13]

Trustworthiness through Self-Validation: The key principle here is that a true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point, meaning the calculated structure is not stable and will spontaneously distort.[13]

Experimental Protocol: Frequency Calculation

-

Input File Preparation: Using the optimized geometry from the previous step, set up a new calculation.

-

Execution and Validation: Run the calculation. Upon completion, search the output file for the computed frequencies. Confirm that all frequencies are positive numbers.

-

Analysis: The output provides predicted infrared (IR) and Raman spectra, which can be compared with experimental data if available. It also yields thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[14]

Caption: Workflow for DFT geometry optimization and validation.

Electronic Property Analysis

With a validated structure, we can compute a wealth of electronic properties that describe the molecule's reactivity and interaction potential.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It visually identifies regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack). This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.[2]

| Property | Hypothetical Calculated Value | Significance |

| Total Energy (Hartree) | -552.12345 | Relative stability marker for comparing conformers. |

| Dipole Moment (Debye) | 2.15 D | Indicates overall molecular polarity. |

| HOMO Energy (eV) | -8.5 eV | Potential for electron donation. |

| LUMO Energy (eV) | 1.2 eV | Potential for electron acceptance. |

| HOMO-LUMO Gap (eV) | 9.7 eV | Indicator of kinetic stability. |

Section 2: Molecular Dynamics (MD) for Conformational Dynamics

While QM provides a static, zero-Kelvin picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations use classical mechanics (force fields) to model the movement of atoms over time, revealing conformational flexibility and interactions with a solvent environment.[15]

Force Field Parameterization

MD simulations rely on force fields—sets of parameters that define the potential energy of the system. While general force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) exist, they may not have accurate parameters for the specific imidate group in our molecule.[16][17][18]

Trustworthiness through Customization: For novel or uncommon functional groups, deriving custom parameters from high-level QM calculations is the most rigorous approach.[16][18] This typically involves calculating the potential energy surface for bond stretches, angle bends, and dihedral rotations using DFT and then fitting force field parameters to reproduce these QM-derived energies. Tools like the Force Field Toolkit (ffTK) can facilitate this process.[16][18]

MD Simulation in a Solvent

Simulating the molecule in an explicit solvent (e.g., a box of water molecules) provides a much more realistic view of its behavior than a gas-phase simulation.[19]

Experimental Protocol: MD Simulation Setup (GROMACS/AMBER)

-

System Preparation:

-

Place the QM-optimized structure of this compound into the center of a simulation box (e.g., a cubic box with 10 Å padding).

-

Generate the molecular topology using the chosen force field (e.g., GAFF).

-

-

Solvation: Fill the simulation box with a pre-equilibrated solvent model, such as TIP3P water.[19]

-

Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if the solute carries a net charge.

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes introduced during setup.[20]

-

Equilibration:

-

NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.

-

NPT Ensemble (Constant Pressure): Continue equilibration at the target temperature and pressure (e.g., 1 bar). This ensures the system reaches the correct density. Monitor temperature, pressure, and density for stability.

-

-

Production Run: Once the system is equilibrated, run the production MD simulation for the desired timescale (e.g., 100 ns).[20] Trajectories are saved at regular intervals for analysis.

Caption: Workflow for setting up and running a Molecular Dynamics simulation.

Trajectory Analysis

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can reveal:

-

Conformational Flexibility: By tracking the dihedral angles of the rotatable bonds, one can identify the preferred conformations and the energy barriers between them.

-

Solvent Interactions: Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding water molecules at a certain distance from specific atoms (like the nitrogen or carbonyl oxygen), quantifying hydrogen bonding.

-

Structural Stability: Root Mean Square Deviation (RMSD) of the solute over time can indicate whether the molecule maintains a stable conformation or undergoes significant structural changes.

Conclusion

This guide has detailed a rigorous, multi-faceted computational workflow for the comprehensive analysis of this compound. By systematically applying validated quantum mechanical and molecular dynamics protocols, researchers can build a detailed model of the molecule's structural, electronic, and dynamic properties. This in-silico data provides a powerful foundation for understanding reactivity, predicting intermolecular interactions, and guiding further experimental investigation in materials science and drug discovery.

References

- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. eolss.net [eolss.net]

- 5. Computational and Advanced Organic Chemistry | Swinburne [swinburne.edu.au]

- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Density functional theory - Wikipedia [en.wikipedia.org]

- 8. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Geometry optimization - ORCA 6.0 TUTORIALS [faccts.de]

- 14. m.youtube.com [m.youtube.com]

- 15. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid parameterization of small molecules using the Force Field Toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]

- 18. simbac.gatech.edu [simbac.gatech.edu]

- 19. researchgate.net [researchgate.net]

- 20. bioinformaticsreview.com [bioinformaticsreview.com]

Methyl 2,2-diethoxyacetimidate: A Versatile Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Synthetic Tool

In the landscape of medicinal chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery. These cyclic structures are prevalent in a vast number of approved therapeutic agents and natural products, owing to their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets.[1][2][3] Among the myriad of synthetic intermediates, Methyl 2,2-diethoxyacetimidate emerges as a highly valuable and versatile building block. Its unique combination of functional groups—a reactive imidate and a stable diethyl acetal—provides a powerful platform for the synthesis of key heterocyclic systems, particularly substituted imidazoles and pyrimidines.

This guide serves as a technical exploration into the core applications of this compound. As a senior application scientist, the focus will be not merely on the synthetic protocols but on the underlying chemical logic, the strategic advantages this reagent offers in a drug discovery campaign, and the practical methodologies for its successful implementation in the laboratory.

Section 1: Core Characteristics and Reactivity Profile

This compound, systematically named Methyl 2,2-diethoxyethanimidoate, is a liquid organic compound whose utility is dictated by the interplay of its distinct functional moieties.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76742-48-8 | [5] |

| Molecular Formula | C₇H₁₅NO₃ | [5] |

| Molecular Weight | 161.20 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 159.0 ± 50.0 °C (Predicted) | [5] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [5] |

| Storage | 2-8°C under inert atmosphere | [6] |

The synthetic power of this molecule stems from two key features:

-

The Methyl Imidate Group (C(=NH)-OCH₃): This is the primary center of reactivity. The carbon atom of the imidate is electrophilic and susceptible to attack by nucleophiles. This functionality serves as a masked carboximidic acid, primed for cyclocondensation reactions. Upon reaction, it efficiently introduces a nitrogen and a substituted carbon atom into the new heterocyclic ring.[5]

-

The Diethyl Acetal Group (-CH(OCH₂CH₃)₂): In contrast to the reactive imidate, the diethyl acetal is a robust protecting group for an aldehyde. It is stable to the basic or mildly acidic conditions often employed in heterocycle synthesis, preventing unwanted side reactions. This stability is a key advantage, allowing for late-stage deprotection to unmask a reactive aldehyde for further functionalization of the synthesized scaffold.

This duality—a reactive site for ring formation and a stable, latent functional group—is what makes this compound a strategic choice for building molecular complexity.

Section 2: Cornerstone Application: Synthesis of Substituted Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the antifungal agent clotrimazole. The reaction of an alkyl imidate with an α-aminocarbonyl compound is a classic and reliable method for constructing this ring system.[7][8]

2.1: The Reaction Mechanism: A Stepwise View

The synthesis proceeds via a well-defined cyclocondensation pathway. The choice of an imidate like this compound is causal; its electrophilicity is sufficient to react with the amino group of the α-aminoketone without requiring harsh activating agents that could compromise other functional groups.

The mechanism unfolds in three key stages:

-

Nucleophilic Attack: The primary amine of the α-aminocarbonyl compound attacks the electrophilic carbon of the imidate.

-

Intramolecular Cyclization: The intermediate undergoes cyclization, where the nitrogen atom that was originally part of the imidate attacks the carbonyl carbon of the ketone.

-

Dehydration: The resulting heterocyclic intermediate eliminates two molecules of water to form the stable, aromatic imidazole ring.

Diagram 1: General Mechanism for Imidazole Synthesis

Caption: Mechanism of imidazole formation via cyclocondensation.

2.2: A Practical Case Study: Synthesis of a 2,4,5-Trisubstituted Imidazole

To illustrate the practical application, we will detail a representative protocol adapted from established methods for alkyl imidates.[7] This protocol describes the synthesis of a 2-methyl-4,5-diphenylimidazole core, a common starting point for further medicinal chemistry exploration.

Diagram 2: Experimental Workflow for Imidazole Synthesis

Caption: Step-by-step workflow for laboratory synthesis.

2.3: Detailed Experimental Protocol

This protocol is a self-validating system; successful execution relies on careful control of stoichiometry and reaction conditions to drive the equilibrium towards the dehydrated, aromatic product.

Materials:

-

This compound

-

2-Amino-1,2-diphenylethanone hydrochloride (α-aminodeoxybenzoin HCl)

-

Sodium Acetate (anhydrous)

-

Ethanol, absolute

-

Deionized Water

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-1,2-diphenylethanone hydrochloride (1.0 eq).

-

Addition of Base: Add anhydrous sodium acetate (1.1 eq). The base is critical to neutralize the hydrochloride salt in situ, liberating the free amine which is the active nucleophile.

-

Addition of Reagents: Add absolute ethanol (approx. 20 mL) to dissolve the solids, followed by this compound (1.05 eq). A slight excess of the imidate ensures complete consumption of the more valuable aminoketone.

-

Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Slowly add deionized water (20 mL) to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash with a cold 1:1 ethanol/water mixture. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol) to yield the pure 2-methyl-4,5-diphenyl-1H-imidazole derivative.

-

Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

2.4: Expected Outcomes and Data Summary

The successful synthesis will yield a crystalline solid. The data below is representative of what would be expected for such a reaction, providing benchmarks for yield and purity.

Table 2: Representative Data for Imidazole Synthesis

| Parameter | Expected Value | Notes |

| Product | 2-(1,1-diethoxy)methyl-4,5-diphenyl-1H-imidazole | The diethoxyacetal group is retained. |

| Yield | 75-85% | Dependent on reaction scale and purity of reagents. |

| Appearance | White to off-white crystalline solid | |

| ¹H NMR | Signals corresponding to aromatic protons, N-H proton, and the characteristic diethoxyacetal protons. | The acetal CH typically appears as a triplet, and the OCH₂ as a quartet. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the product's molecular weight. | Confirms the molecular formula. |

Section 3: Expanding Synthetic Utility to Pyrimidines

The versatility of this compound extends to the synthesis of pyrimidines, another critical heterocycle in medicinal chemistry (e.g., Imatinib, 5-Fluorouracil). The synthetic logic is analogous to imidazole formation but employs a 1,3-binucleophile instead of a 1,2-binucleophile.[1][5][9]

The reaction typically involves the condensation of the imidate with a β-dicarbonyl compound, a β-keto ester, or other 1,3-dielectrophilic equivalents in the presence of a base. The imidate provides the N1-C2-N3 fragment of the pyrimidine ring. This powerful strategy allows for the rapid assembly of highly substituted pyrimidine cores, which are central to the development of kinase inhibitors and other targeted therapies.

Section 4: Strategic Implications for Drug Discovery

The use of building blocks like this compound has profound implications for the efficiency of a drug discovery program.

-

Library Synthesis: Its straightforward reactivity makes it ideal for parallel synthesis, enabling the rapid generation of a library of imidazole or pyrimidine analogues. By varying the aminoketone or dicarbonyl starting material, chemists can explore a wide chemical space around a core scaffold to build structure-activity relationships (SAR).

-

Modulation of Properties: The substituents introduced by the building block directly influence the properties of the final molecule. The methyl group at the 2-position of the imidazole can enhance binding affinity or block metabolic degradation. The diethoxyacetal group, if carried through the synthesis, increases lipophilicity and can be deprotected at a later stage to reveal an aldehyde, providing a handle for conjugation, labeling, or further diversification.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined reactivity, stability, and ability to serve as a precursor to multiple privileged heterocyclic scaffolds make it an invaluable asset in the synthesis of novel therapeutic candidates. By understanding the causality behind its reactivity and mastering its application in cyclocondensation reactions, research and development teams can significantly accelerate the design-make-test-analyze cycle that drives modern drug discovery.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. Synthesis of Some Substituted Pyrimidines Derived from 3-Acetyl Coumarin | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

The Versatile Role of Methyl 2,2-diethoxyacetimidate in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Methyl 2,2-diethoxyacetimidate

This compound, a member of the imidate family of organic compounds, presents a unique combination of reactive sites that make it a powerful tool in synthetic organic chemistry.[1] Its structure, featuring a nucleophilic imine nitrogen and an electrophilic carbon atom, allows for facile reaction with a variety of dinucleophilic partners to construct heterocyclic systems.[2][3] The diethoxyacetal moiety serves as a masked aldehyde, which can be unveiled under specific conditions, further expanding its synthetic utility.

This guide will explore the application of this compound in the synthesis of three key classes of heterocycles that are prevalent in pharmaceuticals and biologically active molecules: imidazoles, oxazoles, and thiazoles.[4][5][6]

Core Principles of Reactivity

The synthetic utility of this compound in heterocyclic synthesis is primarily based on the Pinner reaction and subsequent cyclocondensation. The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt.[2][7] While this compound is a pre-formed imidate, its reactivity mirrors that of Pinner reaction intermediates.

The general reaction mechanism involves the initial protonation of the imidate nitrogen, which enhances the electrophilicity of the imidate carbon. This is followed by nucleophilic attack from a suitable dinucleophile, leading to a tetrahedral intermediate. Subsequent elimination of methanol and cyclization, often with the elimination of ethanol, drives the formation of the stable aromatic heterocyclic ring.

Application in Imidazole Synthesis

Imidazole rings are a cornerstone of many pharmaceuticals due to their diverse biological activities.[4][8] The synthesis of 2-substituted imidazoles can be efficiently achieved through the condensation of this compound with 1,2-diamines. The diethoxyacetal group at the 2-position of the resulting imidazole can be retained as a protected aldehyde or hydrolyzed to the free aldehyde for further functionalization.

Protocol 1: Synthesis of 2-(diethoxymethyl)-4,5-diphenyl-1H-imidazole

This protocol details the synthesis of a model 2-(diethoxymethyl)-substituted imidazole from benzoin, ammonia, and this compound. This approach is analogous to the well-established Radiszewski synthesis.[9][10]

Reaction Scheme:

Caption: Synthesis of a 2-(diethoxymethyl)imidazole.

Materials:

| Reagent | Molecular Weight | Amount | Moles |

| Benzoin | 212.24 g/mol | 2.12 g | 10 mmol |

| This compound | 161.20 g/mol | 1.77 g | 11 mmol |

| Ammonium acetate | 77.08 g/mol | 7.71 g | 100 mmol |

| Glacial Acetic Acid | 60.05 g/mol | 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoin (2.12 g, 10 mmol), ammonium acetate (7.71 g, 100 mmol), and glacial acetic acid (20 mL).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add this compound (1.77 g, 11 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 120 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(diethoxymethyl)-4,5-diphenyl-1H-imidazole as a solid.

Expected Yield: 60-70%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the diethoxymethyl group and the diphenylimidazole core.

Application in Oxazole Synthesis

The oxazole scaffold is another privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[5] A plausible and efficient route to 2-substituted oxazoles involves the condensation of this compound with α-hydroxy ketones, a modification of the Robinson-Gabriel synthesis.

Protocol 2: Synthesis of 2-(diethoxymethyl)-4,5-diphenyloxazole

This protocol outlines the synthesis of a 2-(diethoxymethyl)-substituted oxazole from benzoin and this compound under acidic conditions.

Reaction Scheme:

Caption: Synthesis of a 2-(diethoxymethyl)oxazole.

Materials:

| Reagent | Molecular Weight | Amount | Moles |

| Benzoin | 212.24 g/mol | 2.12 g | 10 mmol |

| This compound | 161.20 g/mol | 1.93 g | 12 mmol |

| Polyphosphoric Acid (PPA) | - | ~10 g | - |

| Toluene | - | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve benzoin (2.12 g, 10 mmol) and this compound (1.93 g, 12 mmol) in 50 mL of toluene.

-

Add polyphosphoric acid (~10 g) to the stirred solution.

-

Heat the reaction mixture to 110 °C and maintain for 6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(diethoxymethyl)-4,5-diphenyloxazole.

Expected Yield: 55-65%

Characterization: The structure of the product can be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Application in Thiazole Synthesis

Thiazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[6] The Hantzsch thiazole synthesis is a classic method for their preparation. A modification of this approach, using this compound as a C2 synthon, allows for the synthesis of 2-(diethoxymethyl)thiazoles from α-haloketones and a sulfur source, followed by reaction with the imidate. A more direct approach involves the cyclocondensation with a bifunctional reagent like cysteamine.

Protocol 3: Synthesis of 2-(diethoxymethyl)-4,5-dihydrothiazole

This protocol describes the synthesis of a thiazoline, a precursor to thiazoles, from this compound and cysteamine (2-aminoethanethiol).

Reaction Scheme:

Caption: Synthesis of a 2-(diethoxymethyl)thiazoline.

Materials:

| Reagent | Molecular Weight | Amount | Moles |

| Cysteamine hydrochloride | 113.61 g/mol | 1.14 g | 10 mmol |

| This compound | 161.20 g/mol | 1.61 g | 10 mmol |

| Triethylamine | 101.19 g/mol | 2.8 mL | 20 mmol |

| Ethanol | - | 30 mL | - |

Procedure:

-

In a 50 mL round-bottom flask, suspend cysteamine hydrochloride (1.14 g, 10 mmol) in 30 mL of absolute ethanol.

-

Add triethylamine (2.8 mL, 20 mmol) to the suspension and stir for 15 minutes at room temperature to liberate the free base.

-

Add this compound (1.61 g, 10 mmol) to the reaction mixture.

-

Reflux the mixture for 8 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, filter off the triethylamine hydrochloride salt that has precipitated.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-(diethoxymethyl)-4,5-dihydrothiazole.

Expected Yield: 70-80%